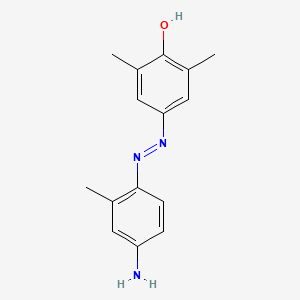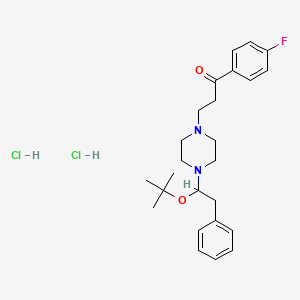silane CAS No. 17544-18-2](/img/structure/B14713525.png)
[2-(Ethenyloxy)ethyl](triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethenyloxy)ethylsilane is a chemical compound with the molecular formula C11H24O2Si. It is a silane derivative where the silicon atom is bonded to three ethyl groups and one 2-(ethenyloxy)ethyl group. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenyloxy)ethylsilane typically involves the reaction of triethylsilane with 2-(ethenyloxy)ethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Triethylsilane+2-(Ethenyloxy)ethanol→2-(Ethenyloxy)ethylsilane
Industrial Production Methods
In industrial settings, the production of 2-(Ethenyloxy)ethylsilane is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethenyloxy)ethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The ethyl groups attached to the silicon atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds with the retention of the silane moiety.
Substitution: New organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
2-(Ethenyloxy)ethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-(Ethenyloxy)ethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of the 2-(ethenyloxy)ethyl group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler silane derivative with three ethyl groups attached to the silicon atom.
[2-(Ethenyloxy)ethyl]dimethylsilane: A similar compound where the silicon atom is bonded to two methyl groups and one 2-(ethenyloxy)ethyl group.
Uniqueness
2-(Ethenyloxy)ethylsilane is unique due to the presence of the 2-(ethenyloxy)ethyl group, which imparts distinct chemical properties and reactivity compared to other silane derivatives. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective.
Propriétés
Numéro CAS |
17544-18-2 |
|---|---|
Formule moléculaire |
C10H22OSi |
Poids moléculaire |
186.37 g/mol |
Nom IUPAC |
2-ethenoxyethyl(triethyl)silane |
InChI |
InChI=1S/C10H22OSi/c1-5-11-9-10-12(6-2,7-3)8-4/h5H,1,6-10H2,2-4H3 |
Clé InChI |
ROVFHEOXUIFKIS-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)


![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)
